3,5-diethyl-1-phenyl-1H-pyrazole
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Overview
Description
3,5-Diethyl-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This particular compound is characterized by the presence of ethyl groups at positions 3 and 5, and a phenyl group at position 1. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of phenylhydrazine with 3,5-diethyl-2,4-pentanedione under acidic conditions can yield the desired pyrazole . Another method involves the use of terminal alkynes, aromatic aldehydes, and hydrazines in a one-pot, three-component reaction .
Industrial Production Methods
Industrial production of pyrazoles often employs scalable and efficient synthetic routes. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, are gaining popularity in industrial settings . These methods not only enhance the yield but also reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethyl-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazoles, depending on the reagents and conditions used .
Scientific Research Applications
3,5-Diethyl-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-diethyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It can also interact with cellular receptors and ion channels, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazole: Similar structure but with methyl groups instead of ethyl groups at positions 3 and 5.
3,5-Diphenyl-1H-pyrazole: Contains phenyl groups at positions 3 and 5 instead of ethyl groups.
1-Phenyl-3-methyl-5-ethyl-1H-pyrazole: Similar structure with a methyl group at position 3 and an ethyl group at position 5.
Uniqueness
3,5-Diethyl-1-phenyl-1H-pyrazole is unique due to the presence of ethyl groups at positions 3 and 5, which can influence its reactivity and biological activity compared to other pyrazole derivatives . The specific substitution pattern can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
3,5-diethyl-1-phenylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-3-11-10-12(4-2)15(14-11)13-8-6-5-7-9-13/h5-10H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEVIGIQSXKHSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=CC=CC=C2)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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